molecular formula C13H18N2O2 B7975535 (3-Amino-2-methoxyphenyl)(piperidin-1-yl)methanone

(3-Amino-2-methoxyphenyl)(piperidin-1-yl)methanone

Cat. No.: B7975535
M. Wt: 234.29 g/mol
InChI Key: SPCXGEUUPIRNQN-UHFFFAOYSA-N
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Description

(3-Amino-2-methoxyphenyl)(piperidin-1-yl)methanone is an organic compound that features a methoxy-substituted phenyl ring, an amino group, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2-methoxyphenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-amino-2-methoxybenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2-methoxyphenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-2-methoxyphenyl)(piperidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-2-methoxyphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups may participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The piperidinyl moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-2-methoxyphenyl)(piperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of piperidine.

    (3-Amino-2-methoxyphenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of piperidine.

    (3-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Features a pyrrolidine ring instead of piperidine.

Uniqueness

(3-Amino-2-methoxyphenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidinyl moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. The combination of the methoxy and amino groups with the piperidinyl ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(3-amino-2-methoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-10(6-5-7-11(12)14)13(16)15-8-3-2-4-9-15/h5-7H,2-4,8-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCXGEUUPIRNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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